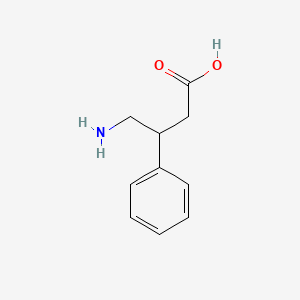

4-Amino-3-phenylbutanoic acid

Vue d'ensemble

Description

- Les effets secondaires peuvent inclure la sédation, la somnolence, les nausées, l'irritabilité et l'agitation. Une surdose peut entraîner une dépression marquée du système nerveux central .

PhGABA: est un composé structurellement apparenté au neurotransmetteur acide γ-aminobutyrique (GABA).

PhGABA: présente des effets anxiolytiques et est utilisé pour traiter l'anxiété, l'insomnie et d'autres indications.

Méthodes De Préparation

Voies de synthèse: peut être synthétisé par diverses méthodes, y compris des réactions chimiques impliquant des précurseurs d'acide phénylacétique et d'acide γ-aminobutyrique.

Production industrielle: Bien qu'il ait été développé en Union soviétique, il est actuellement commercialisé à des fins médicales dans des pays tels que la Russie, l'Ukraine, la Biélorussie, le Kazakhstan et la Lettonie.

Analyse Des Réactions Chimiques

Réactions: peut subir diverses réactions, y compris l'oxydation, la réduction et la substitution.

Réactifs et conditions courants: Les réactifs et conditions spécifiques dépendent de la transformation souhaitée. Par exemple, l'oxydation peut impliquer des peracides, tandis que la réduction pourrait utiliser des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Produits principaux: Les produits formés à partir de ces réactions varieraient en fonction du type de réaction spécifique et des conditions.

Applications de la recherche scientifique

Biologie: Les chercheurs étudient ses effets sur la neurotransmission et l'activité neuronale.

Médecine: Bien qu'il ne soit pas largement approuvé, il est utilisé pour l'anxiété et l'insomnie dans certains pays.

Industrie: Ses applications industrielles sont limitées en raison de restrictions réglementaires.

Mécanisme d'action

Analogue du GABA: agit comme un agoniste du récepteur GABA B, similaire au baclofène et au γ-hydroxybutyrate (GHB).

Modulation de la dopamine: À faibles concentrations, il augmente légèrement les niveaux de dopamine cérébrale, offrant des effets stimulants en plus de l'anxiolyse.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 4-amino-3-phenylbutanoic acid serves as:

- Building Block : It is used for synthesizing complex organic molecules.

- Chiral Auxiliary : It aids in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology

The biological applications of this compound include:

- Enzyme-Substrate Interactions : It plays a role in studying how enzymes interact with substrates.

- Protein Folding : Investigated for its influence on protein conformation and stability.

Medicine

This compound has notable therapeutic potential:

- Anxiolytic Effects : It is structurally related to baclofen and gabapentin, exhibiting central nervous system depressant properties that can alleviate anxiety and improve sleep .

- Treatment of Neurological Disorders : Used in some countries for conditions such as insomnia, post-traumatic stress disorder, and alcohol withdrawal syndrome .

Therapeutic Use

A study highlighted the effectiveness of this compound in treating anxiety disorders. Patients reported significant reductions in anxiety levels after administration, with minimal side effects compared to traditional anxiolytics .

Pharmacological Testing

In vivo pharmacological tests demonstrated that this compound exhibited antidepressant effects in rodent models. The compound was found to significantly decrease immobility time in forced swimming tests at a dosage of 100 mg/kg .

Mécanisme D'action

GABA Analogue: acts as a GABA B receptor agonist, similar to baclofen and γ-hydroxybutyrate (GHB).

Dopamine Modulation: At low concentrations, it mildly increases brain dopamine levels, providing stimulatory effects alongside anxiolysis.

Comparaison Avec Des Composés Similaires

Unicité: se distingue par sa combinaison d'effets anxiolytiques et de propriétés stimulantes douces.

Composés similaires: D'autres analogues du GABA comprennent le baclofène, les dérivés du phénibút et les composés apparentés.

Activité Biologique

4-Amino-3-phenylbutanoic acid, commonly known as Phenibut , is a neuropsychotropic compound with significant biological activity. Originally developed in Russia in the 1960s, it has gained attention for its anxiolytic and nootropic properties, primarily acting as a GABA-mimetic at GABA(B) receptors. This article explores its biological activity, pharmacodynamics, clinical applications, case studies, and research findings.

Phenibut is classified as a gamma-aminobutyric acid (GABA) derivative. Its structure allows it to cross the blood-brain barrier effectively, where it exerts its effects by binding to GABA(B) receptors. This binding results in various central nervous system (CNS) effects, including anxiolysis, sedation, and cognitive enhancement. The pharmacological activity of Phenibut is predominantly attributed to its R-enantiomer, which has a higher affinity for GABA(B) receptors compared to its S-enantiomer .

Table 1: Binding Affinity of Phenibut Enantiomers

| Compound | GABA(B) Receptor Affinity (IC50 μM) |

|---|---|

| R-Phenibut | 9.6 |

| S-Phenibut | >100 |

| Racemic Phenibut | 9.6 |

Pharmacological Effects

- Anxiolytic Effects : Phenibut is primarily used for its anxiolytic properties, helping to alleviate anxiety and improve mood. Its efficacy in treating anxiety disorders has been documented in various studies .

- Nootropic Effects : Research indicates that Phenibut enhances cognitive functions such as memory, attention, and sensory-motor reaction times. It is often utilized in contexts requiring improved mental performance .

- Sedative Properties : Due to its CNS depressant effects, Phenibut can induce sedation and is sometimes prescribed for sleep disorders .

- Potential for Abuse : Despite its therapeutic benefits, Phenibut has a potential for abuse and dependence, particularly when used in high doses or over extended periods .

Clinical Applications

Phenibut has been employed in clinical settings for various conditions:

- Anxiety Disorders : Used to manage generalized anxiety disorder (GAD) and social anxiety.

- Post-Traumatic Stress Disorder (PTSD) : Some studies suggest effectiveness in reducing symptoms associated with PTSD.

- Insomnia : Its sedative properties make it a candidate for treating sleep disturbances.

- Cognitive Enhancement : Used off-label for improving cognitive performance in healthy individuals .

Case Study 1: Acute Withdrawal Symptoms

A notable case involved a 23-year-old male with a history of polysubstance abuse who experienced severe withdrawal symptoms after abruptly discontinuing high-dose Phenibut (4000 mg every six hours). Symptoms included psychomotor agitation and hallucinations, requiring intensive care management with multiple pharmacological interventions . This case highlights the potential severity of withdrawal symptoms associated with Phenibut discontinuation.

Table 2: Summary of Withdrawal Symptoms Observed

| Symptom | Description |

|---|---|

| Psychomotor Agitation | Severe restlessness and inability to remain still |

| Hallucinations | Visual or auditory disturbances |

| Autonomic Instability | Fluctuations in heart rate and blood pressure |

| Increased Muscle Tone | Rigidity and clonus |

Research Findings

Recent studies have reinforced the understanding of Phenibut's biological activity:

- Pharmacokinetics : Bioavailability is reported to be around 63%, with an elimination half-life of approximately 5.3 hours .

- Molecular Docking Studies : Investigations into the molecular interactions of Phenibut with GABA receptors have provided insights into its binding dynamics and potential therapeutic applications .

- Comparative Studies : Research comparing the effects of Phenibut with other anxiolytics has shown that while it may be less potent than some alternatives like baclofen, it offers unique benefits that warrant further investigation .

Propriétés

IUPAC Name |

4-amino-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFOCGYVTAOKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870838 | |

| Record name | Benzenepropanoic acid, .beta.-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-21-3 | |

| Record name | Phenibut | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenibut | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenepropanoic acid, .beta.-(aminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, .beta.-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENIBUT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2M58D6LA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.